molecular formula C9H17NO3 B13283372 (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid

Cat. No.: B13283372
M. Wt: 187.24 g/mol
InChI Key: CGOXYNVQQUUHPO-KAVNDROISA-N
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Description

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methoxycyclohexanone.

    Amination: The 3-methoxycyclohexanone undergoes amination to introduce the amino group.

    Carboxylation: The final step involves the carboxylation of the intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(3-hydroxycyclohexyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1

InChI Key

CGOXYNVQQUUHPO-KAVNDROISA-N

Isomeric SMILES

COC1CCCC(C1)[C@H](C(=O)O)N

Canonical SMILES

COC1CCCC(C1)C(C(=O)O)N

Origin of Product

United States

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